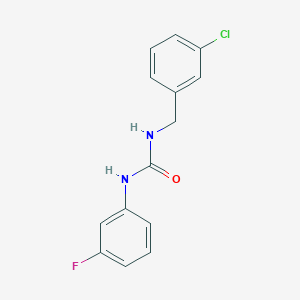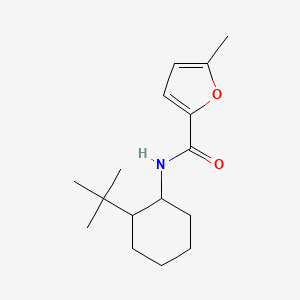
N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a carboxamide group and a tert-butylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-tert-butylcyclohexylamine with 5-methylfuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-butylcyclohexanol: A related compound with a hydroxyl group instead of the carboxamide group.
2-tert-butylcyclohexanone: A ketone derivative of the tert-butylcyclohexyl moiety.
5-methylfuran-2-carboxylic acid: The precursor used in the synthesis of the target compound.
Uniqueness
N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(2-tert-butylcyclohexyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H25NO2/c1-11-9-10-14(19-11)15(18)17-13-8-6-5-7-12(13)16(2,3)4/h9-10,12-13H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
NFMWRTSTDGZMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCCCC2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


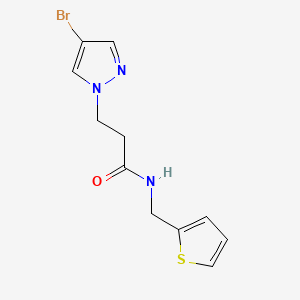
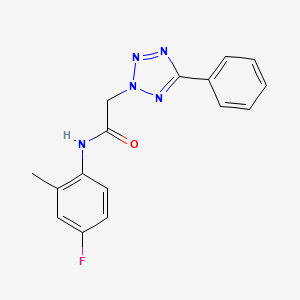
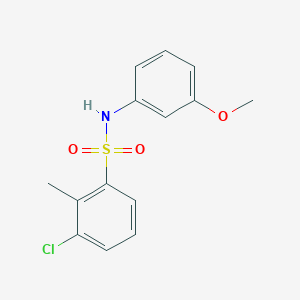
![2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10967966.png)
![1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B10967974.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B10967978.png)
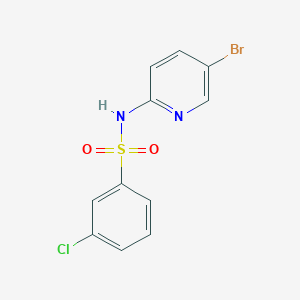
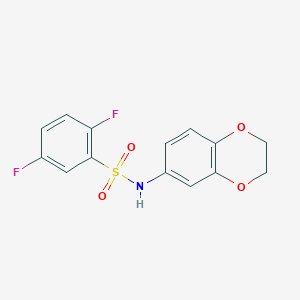
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10967986.png)

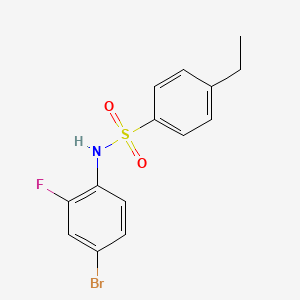
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968017.png)
![{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B10968020.png)
